molecular formula C15H12O4S B11706140 4-Formylphenyl 2-phenylethenesulfonate

4-Formylphenyl 2-phenylethenesulfonate

Cat. No.: B11706140
M. Wt: 288.3 g/mol
InChI Key: UPTLIZVLJJLDOT-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formylphenyl 2-phenylethenesulfonate is an organic compound with the molecular formula C15H12O4S. This compound is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a phenylethenesulfonate moiety. It is a versatile synthetic intermediate used in various chemical reactions and has applications in different fields such as organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 2-phenylethenesulfonate typically involves the reaction of 4-formylphenylboronic acid with 2-phenylethenesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 2-phenylethenesulfonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylethenesulfonate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: 4-Formylphenyl 2-phenylethenesulfonic acid.

    Reduction: 4-Hydroxymethylphenyl 2-phenylethenesulfonate.

    Substitution: Corresponding amine or thiol derivatives of this compound.

Scientific Research Applications

4-Formylphenyl 2-phenylethenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formylphenyl 2-phenylethenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The phenylethenesulfonate moiety can participate in various biochemical reactions, leading to the formation of stable adducts with proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, thereby exerting the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formylphenyl 2-phenylethenesulfonate is unique due to the presence of both the formyl and phenylethenesulfonate groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H12O4S

Molecular Weight

288.3 g/mol

IUPAC Name

(4-formylphenyl) (E)-2-phenylethenesulfonate

InChI

InChI=1S/C15H12O4S/c16-12-14-6-8-15(9-7-14)19-20(17,18)11-10-13-4-2-1-3-5-13/h1-12H/b11-10+

InChI Key

UPTLIZVLJJLDOT-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)OC2=CC=C(C=C2)C=O

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.